Dibutylbis[(isooctylthio)acetoxy]stannane is a chemical compound with the formula and a molecular weight of approximately 639.58 g/mol. It is identified by the Chemical Abstracts Service number 31045-95-1 and the European Inventory of Existing Commercial Chemical Substances number 250-445-1. This compound belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon-containing groups.
Dibutylbis[(isooctylthio)acetoxy]stannane is primarily sourced from industrial synthesis processes involving organotin chemistry. It is classified as an organotin compound due to its tin content, which is typically used in various applications including stabilizers in plastics, biocides, and as intermediates in organic synthesis.
The synthesis of dibutylbis[(isooctylthio)acetoxy]stannane can be achieved through several methods, typically involving the reaction of dibutyltin oxide or dibutyltin dichloride with isooctylthioacetic acid or its derivatives. The general procedure includes:
The specific reaction mechanism involves nucleophilic attack by the thioacetic acid on the tin center, leading to the formation of the desired ester linkage. The reaction conditions, including temperature and time, are crucial for optimizing yield and purity.
Dibutylbis[(isooctylthio)acetoxy]stannane features a central tin atom bonded to two butyl groups and two acetoxy groups derived from isooctylthioacetic acid. The molecular structure can be represented as follows:
Dibutylbis[(isooctylthio)acetoxy]stannane can undergo various chemical reactions typical for organotin compounds, including:
The stability of dibutylbis[(isooctylthio)acetoxy]stannane under different environmental conditions influences its reactivity. Factors such as pH, temperature, and the presence of other nucleophiles can significantly affect its behavior in chemical reactions.
The mechanism of action for dibutylbis[(isooctylthio)acetoxy]stannane primarily involves its role as a biocide and stabilizer in polymer formulations. Its action can be summarized as follows:
Research indicates that organotin compounds like dibutylbis[(isooctylthio)acetoxy]stannane exhibit significant biocidal properties against various pathogens, making them useful in industrial applications.
Relevant data indicates that these properties make dibutylbis[(isooctylthio)acetoxy]stannane suitable for various industrial applications while also necessitating careful handling due to potential toxicity.
Dibutylbis[(isooctylthio)acetoxy]stannane has several scientific uses:
The versatility of this compound underscores its significance in both industrial chemistry and material science applications, highlighting its role in enhancing product performance while addressing environmental concerns associated with organotin usage.
Organotin compounds are primarily synthesized through Grignard reactions or direct alkylation methods, with the latter dominating industrial production due to lower operational costs. The fundamental approach involves reacting tin tetrachloride (SnCl₄) with organomagnesium or organoaluminum reagents to form tetra-substituted intermediates [6]. For mercaptide-stabilized derivatives like dibutylbis[(isooctylthio)acetoxy]stannane, the transesterification route proves most effective. This pathway utilizes dibutyltin oxide (DBTO) as the tin source, which undergoes ester exchange with isooctyl thioglycolate under controlled conditions [10]. The reaction proceeds via nucleophilic acyl substitution where the tin-bound oxygen acts as a leaving group:
(C₄H₉)₂SnO + 2 HSCH₂COOR → (C₄H₉)₂Sn(SCH₂COOR)₂ + H₂O
Alternative pathways include:
Table 1: Comparative Analysis of Organotin Synthesis Methods
Synthetic Method | Reaction Conditions | Yield Range | Purity Challenges |
---|---|---|---|
Transesterification | 80-100°C, solvent-free | 85-92% | Water removal critical |
Dehydrohalogenation | 40-60°C, triethylamine | 75-85% | Amine hydrochloride removal |
Direct condensation | 120-150°C, catalyst | 60-70% | Tin metal contamination |
The transesterification synthesis requires precision stoichiometry control with a molar ratio of 1:2.05 (DBTO to isooctyl thioglycolate) to compensate for thioglycolate volatility [10]. Critical optimization parameters include:
Temperature Profiling: The reaction initiates at 80°C but requires gradual elevation to 130°C to drive equilibrium toward completion. Exceeding 150°C promotes β-elimination side reactions generating dibutyltin sulfide and volatile olefins, degrading product quality [4].
Solvent Selection: While solvent-free systems dominate industrial production, polar aprotic solvents (DMF, NMP) enhance kinetics in laboratory synthesis. NMP (N-methyl-2-pyrrolidone) demonstrates superior solvation of intermediate tin complexes, reducing reaction time from 8 hours to 3.5 hours at 110°C [4].
Water Removal Technology: Continuous azeotropic distillation using toluene or xylene as entrainers reduces water content below 200 ppm, shifting equilibrium toward product formation. Membrane dehydration systems offer energy advantages over traditional distillation, reducing thermal degradation [10].
Purification Protocols: Multi-stage molecular distillation under high vacuum (0.1-0.5 mmHg) separates the target compound from:
Table 2: Reaction Parameter Optimization Matrix
Parameter | Standard Condition | Optimized Condition | Effect on Yield |
---|---|---|---|
Temperature | 120°C isothermal | 80→130°C gradient | +12% yield |
Stoichiometry | 1:2.0 (Sn:S) | 1:2.05 (Sn:S) | +5% yield |
Pressure | Atmospheric | Reduced (300 mmHg) | Prevents degradation |
Catalyst | None | Tetrabutylammonium bromide | 30% faster kinetics |
Dehydration | Batch distillation | Continuous membrane | Purity >99.5% |
Phase-transfer catalysts (PTC) revolutionize the synthesis kinetics through interfacial activation. Tetrabutylammonium bromide (TBAB) at 0.5 mol% concentration enhances thioglycolate anion transfer to the organotin phase, reducing reaction time by 40% [4]. Emerging organotin-based catalysts like dibutyltin dilaurate (DBTDL) demonstrate autocatalytic behavior when added at 500 ppm, forming a coordinated transition state that lowers the activation energy barrier:
(C₄H₉)₂SnO + (C₄H₉)₂Sn(OCOC₁₁H₂₃)₂ ⇌ [(C₄H₉)₂Sn-O-Sn(C₄H₉)₂]²⁺ + 2 RCOO⁻
Advanced catalytic approaches include:
Solvent engineering balances environmental and efficiency requirements. Bio-based solvents (γ-valerolactone, 2-methyltetrahydrofuran) reduce process toxicity while maintaining yield stability. Supercritical CO₂ as reaction medium enables:
Industrial scale-up faces three primary bottlenecks: exotherm management, purification complexity, and raw material consistency. The transesterification releases 85 kJ/mol, requiring cascade reactor systems with intermediate cooling zones to prevent thermal runaway. Continuous flow reactors with microchannel architecture (channel diameter <500 μm) achieve heat transfer coefficients >2000 W/m²K, maintaining temperature within ±1°C of setpoint [5].
Purification challenges escalate with batch size due to:
Advanced solutions include:
Raw material specifications critically impact quality:
Flow chemistry implementation presents the most promising scale-up paradigm:
Table 3: Industrial Scale Purification Methods Comparison
Method | Capacity (tons/year) | Purity Achievable | Energy Cost (kWh/kg) |
---|---|---|---|
Batch Distillation | 500 | 98.5% | 3.2 |
Thin-Film Evaporation | 2,500 | 99.2% | 1.8 |
Supercritical Extraction | 800 | 99.8% | 4.1 |
Membrane Separation | 1,200 | 98.9% | 1.2 |
Economic constraints emerge from tin price volatility (Q1 2025: $28,500/ton) and environmental compliance costs. Closed-loop solvent recovery systems capture >98% of process solvents, reducing raw material costs by 15-20% [10]. Regional manufacturing variations exist:
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3